molecular formula C16H11FN4S2 B2956954 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine CAS No. 955965-56-7

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine

Cat. No.: B2956954
CAS No.: 955965-56-7
M. Wt: 342.41
InChI Key: FQJNMUIRHGOAFE-UHFFFAOYSA-N
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Description

The compound 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine is a heterocyclic molecule featuring a pyrazole core substituted with a 4-fluorophenyl-thiazole moiety at position 1 and a 2-thienyl group at position 2. This structural framework is common in kinase inhibitor research, particularly for oncology and inflammatory diseases .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4S2/c17-11-5-3-10(4-6-11)13-9-23-16(20-13)21-15(18)12(8-19-21)14-2-1-7-22-14/h1-9H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJNMUIRHGOAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(N(N=C2)C3=NC(=CS3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine is a member of the pyrazole and thiazole family, which has garnered significant interest for its diverse biological activities. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14_{14}H10_{10}FN3_{3}S
  • Molecular Weight : 273.31 g/mol

This compound features a fluorophenyl group, a thiazole ring, and a pyrazole moiety, contributing to its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of pyrazoles and thiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Study Findings : A study by Keter & Darkwa (2012) demonstrated that thiazole-pyrazole derivatives showed potent cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenases (COX), which play a critical role in inflammation.

  • Research Evidence : Sivaramakarthikeyan et al. (2021) reported that certain pyrazole derivatives exhibited significant COX-2 inhibitory activity with minimal gastrointestinal toxicity, making them promising candidates for anti-inflammatory therapy .

Antimicrobial Activity

The antimicrobial potential of thiazole-containing compounds has been widely studied. The incorporation of the thiazole ring enhances the interaction with microbial targets.

  • Case Study : A study highlighted the antifungal activity of thiazole derivatives against various fungal strains, indicating that modifications in the structure can enhance their efficacy against microbial infections .

Antidiabetic Effects

Some studies have suggested that compounds similar to this compound may exhibit antidiabetic properties by modulating glucose metabolism.

  • Study Overview : Datar & Jadhav (2014) explored the antidiabetic effects of thiazole derivatives in diabetic rat models, showing significant reductions in blood glucose levels .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Induction of Apoptosis : It can trigger programmed cell death in cancer cells, leading to reduced tumor growth.
  • Antimicrobial Mechanisms : The structural features allow for effective binding to microbial targets, disrupting their function.

Synthetic Pathways

The synthesis of this compound involves several steps:

  • Formation of Thiazole Ring : The reaction between appropriate thioketones and halides.
  • Pyrazole Synthesis : Utilizing hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Final Coupling Reaction : Combining the thiazole and pyrazole moieties through coupling reactions to yield the final product.

Yield and Purity

Typically, the yield for this synthesis ranges from 60% to 80%, depending on the reaction conditions and purification methods employed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Regioisomeric Effects

A critical study by Abu Thaher et al. (2012) demonstrated that regioisomeric switches in pyrazole derivatives drastically alter biological activity. For example:

  • 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine : Exhibits potent p38α MAP kinase inhibition (IC50 < 100 nM).
  • 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine: Loses p38α inhibition but gains nanomolar activity against cancer kinases (e.g., VEGFR2, Src, B-Raf, EGFR). The best compound in this series, 6a (2,4,6-trichlorophenyl substituent), showed IC50 values of 34 nM (VEGFR2) and 31 nM (L858R-EGFR) .

Key Insight: The position of the 4-fluorophenyl and pyridinyl groups determines target selectivity.

Impact of Heterocyclic Moieties

(a) Thiazole vs. Triazole Derivatives
  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) : This isostructural compound (chloro vs. bromo) showed planar molecular conformations, with one fluorophenyl group oriented perpendicularly. Such structural features influence intermolecular interactions and binding site compatibility .
  • 3-(2,4-Dichlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine : Substitution with a thioether group enhances hydrophobic interactions but reduces solubility compared to the target compound’s amine group .

Key Insight : Thiazole and triazole cores modulate electron distribution and hydrogen-bonding capacity, affecting potency and pharmacokinetics.

Halogen Substituent Variations

Thienyl vs. Phenyl/Pyridinyl Groups

  • 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid : The trifluoromethyl-carboxylic acid substituent improves solubility but introduces steric bulk, contrasting with the target compound’s amine group .
  • 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine : Pyridinyl groups enhance basicity and metal coordination, whereas thienyl groups offer electron-rich aromatic interactions .

Q & A

Q. What are the common synthetic routes for synthesizing 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones. For example, microwave-assisted nucleophilic substitution between 4-fluorobenzyl chloride and pyrazole-thiol intermediates under basic conditions (e.g., K₂CO₃ in DMF) can improve yields (85%) compared to conventional heating (65%) . Key intermediates, such as α,β-unsaturated ketones, are synthesized via Claisen-Schmidt condensation of aldehydes with acetylated precursors .

Q. Table 1: Comparison of Synthesis Methods

MethodReagents/ConditionsYield (%)Reference
Conventional HeatingNaOH, ethanol, reflux65
Microwave-AssistedK₂CO₃, DMF, 100°C, 20 min85

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For pyrazole-thiazole hybrids, single-crystal diffraction reveals bond lengths (e.g., C–N: 1.34 Å) and torsion angles (e.g., thiazole-pyrazole dihedral angle: 12.3°), ensuring correct regiochemistry . Complementary techniques include:
  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl δ ~7.2 ppm; thienyl δ ~7.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ = 355.08) .

Q. What in vitro biological assays are employed to evaluate its activity?

  • Methodological Answer :
  • Antimicrobial Assays : Broth microdilution against Candida albicans (MIC ≤ 25 µg/mL) .
  • Receptor Binding : Radioligand displacement assays for cannabinoid receptors (CB1/CB2) using [³H]CP-55,940, with IC₅₀ values < 10 nM .
  • Enzyme Inhibition : Fluorometric assays for carbonic anhydrase isoforms (e.g., hCA II inhibition at 1 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates .
  • Catalysis : Pd-catalyzed cross-coupling for thienyl group introduction, reducing side products .
  • Microwave Irradiation : Reduces reaction time (20 min vs. 24 h) and improves purity (≥98%) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use internal controls (e.g., reference inhibitors like acetazolamide for hCA) to normalize inter-lab variability .
  • Structure-Activity Relationship (SAR) : Compare substituent effects; e.g., fluorophenyl enhances membrane permeability vs. chlorophenyl .
  • Meta-Analysis : Pool data from crystallographic (e.g., PDB IDs) and binding studies to identify conserved interaction motifs .

Q. How can computational methods predict the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina simulates binding to GPCRs (e.g., CB1 receptor, ΔG = -9.2 kcal/mol) .
  • MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Modeling : Predicts bioactivity using descriptors like logP (2.8) and polar surface area (75 Ų) .

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